molecular formula C41H64O14 B7971860 Lanicor

Lanicor

Cat. No.: B7971860
M. Wt: 780.9 g/mol
InChI Key: LTMHDMANZUZIPE-UHFFFAOYSA-N
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Description

Lanicor is a natural product found in Streptomyces purpurascens and Streptomyces violaceus with data available.
A cardiotonic glycoside obtained mainly from Digitalis lanata;  it consists of three sugars and the aglycone DIGOXIGENIN. Digoxin has positive inotropic and negative chronotropic activity. It is used to control ventricular rate in ATRIAL FIBRILLATION and in the management of congestive heart failure with atrial fibrillation. Its use in congestive heart failure and sinus rhythm is less certain. The margin between toxic and therapeutic doses is small. (From Martindale, The Extra Pharmacopoeia, 30th ed, p666)

Scientific Research Applications

  • Efficacy in Chronic Cor Pulmonale : Lanicor has demonstrated efficacy in treating chronic cor pulmonale, showing significant enhancement of myocardial contractility and positive cardiotonic responses in a majority of patients treated (Orlov et al., 1990).

  • Biological Availability after Single-Dose Administration : Research comparing digoxin tablets (this compound) with beta-acetyldigoxin tablets showed no significant difference in their biological availability, indicating that this compound is as effective as beta-acetyldigoxin in single-dose administration (Clasen et al., 1979).

  • Glycoside Serum Concentrations under Maintenance Therapy : A study on the bioavailability of digitoxin from this compound revealed that it has the same bioavailability as other preparations, such as Card-Lamuran and MF708d. This suggests that patients can be safely switched between these medications (Weiss et al., 1975).

  • Role in Lanthanide-Doped Upconversion Nanoparticles : Although not directly related to this compound's main use, lanthanide-doped upconversion nanoparticles, which have applications in biomedicine, represent an emerging research area. These nanoparticles, including those incorporating lanthanides, have potential for bioimaging and biosensing applications (Fan & Zhang, 2019).

Properties

IUPAC Name

3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMHDMANZUZIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860258
Record name 3-[(O-2,6-Dideoxyhexopyranosyl-(1→4)-O-2,6-dideoxyhexopyranosyl-(1→4)-2,6-dideoxyhexopyranosyl)oxy]-12,14-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20830-75-5, 1380169-08-3
Record name digoxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(O-2,6-Dideoxyhexopyranosyl-(1→4)-O-2,6-dideoxyhexopyranosyl-(1→4)-2,6-dideoxyhexopyranosyl)oxy]-12,14-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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